molecular formula C11H15BrS B8001844 1-Bromo-3-n-pentylthiobenzene

1-Bromo-3-n-pentylthiobenzene

Cat. No.: B8001844
M. Wt: 259.21 g/mol
InChI Key: ADXCTTOTMZLKJJ-UHFFFAOYSA-N
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Description

1-Bromo-3-n-pentylthiobenzene (C11H15BrS) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the 1-position and an n-pentylthio group (-S-C5H11) at the 3-position. Applications include its use as a precursor in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-bromo-3-pentylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrS/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXCTTOTMZLKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-n-pentylthiobenzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the pentylthio group. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-n-pentylthiobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted benzene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzene derivatives without the bromine atom.

Mechanism of Action

The mechanism of action of 1-Bromo-3-n-pentylthiobenzene involves its ability to undergo various chemical reactions due to the presence of the bromine atom and the pentylthio group. The bromine atom acts as a leaving group in substitution reactions, while the pentylthio group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Bromo-3-n-pentylthiobenzene with structurally related brominated benzene derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C11H15BrS Br (C1), -S-C5H11 (C3) 259.21 Thioether group enhances nucleophilicity; long alkyl chain improves lipophilicity
1-Bromo-3-chloro-benzene C6H4BrCl Br (C1), Cl (C3) 191.45 Dual halogen substituents; higher electronegativity but lower steric bulk
1-Bromo-3-iodo-5-methylbenzene C7H6BrI Br (C1), I (C3), CH3 (C5) 296.93 Iodine's polarizability aids in coupling reactions; methyl group adds steric hindrance
1-Bromo-3-(phenylsulfanylmethyl)benzene C13H11BrS Br (C1), -S-CH2-Ph (C3) 283.20 Aromatic thioether; phenyl group increases rigidity and π-π stacking potential

Research Findings and Data Gaps

  • Thermal Stability : Thioether-containing compounds like this compound decompose at higher temperatures (~200°C) compared to halogen-only analogs, which are stable up to ~250°C .
  • Synthetic Utility : The n-pentylthio group in the target compound has been utilized in Suzuki-Miyaura cross-coupling reactions, outperforming methylthio analogs in yield due to reduced steric interference .

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